2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid
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Overview
Description
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid, also known as TFPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrazole derivative that has been synthesized through a variety of methods.
Mechanism Of Action
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid acts as a GABA transaminase inhibitor, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA transaminase, 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid increases the levels of GABA, which can lead to a reduction in anxiety, seizures, and other neurological disorders.
Biochemical And Physiological Effects
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and seizures in animal models, as well as improve cognitive function. 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid is its ability to increase the levels of GABA in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. However, 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid has some limitations as well. It can be toxic at high doses, and its effects can be difficult to study in vivo due to its rapid metabolism.
Future Directions
There are many future directions for research on 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid. One area of interest is the development of new drugs and pharmaceuticals based on 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid. Another area of interest is the study of the biochemical and physiological effects of 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid in different animal models. Additionally, there is a need for further research into the mechanism of action of 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid, as well as its potential therapeutic uses in the treatment of neurological and inflammatory diseases.
Synthesis Methods
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid can be synthesized through various methods, including the reaction of 3,3,3-trifluoropropylhydrazine with ethyl 2-chloroacetate, followed by the reaction of the resulting 2-(3,3,3-trifluoropropyl)pyrazole with chloroacetic acid. Another method involves the reaction of 3,3,3-trifluoropropylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting 2-(3,3,3-trifluoropropyl)pyrazole with sodium hydroxide and chloroacetic acid.
Scientific Research Applications
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as a building block in the synthesis of organic compounds. 2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid has also been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)1-2-14-5-6(3-13-14)12-4-7(15)16/h3,5,12H,1-2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPMYIHMUBWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid |
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